molecular formula C19H32BrNO B1204619 Mepiperphenidol bromide CAS No. 520-20-7

Mepiperphenidol bromide

Cat. No.: B1204619
CAS No.: 520-20-7
M. Wt: 370.4 g/mol
InChI Key: CALMOSBYAPVNLT-UHFFFAOYSA-M
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Safety and Hazards

While specific safety data for Mepiperphenidol Bromide is not available, safety data sheets for similar compounds provide information on potential hazards, safe handling practices, and emergency procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MEPIPERPHENIDOL BROMIDE typically involves the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature, followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high yields and purity of the desired monobromides.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and advanced purification techniques helps in achieving high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: MEPIPERPHENIDOL BROMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, MEPIPERPHENIDOL BROMIDE is used as a reagent in various organic synthesis reactions. Its ability to undergo substitution reactions makes it valuable in the preparation of complex organic molecules .

Biology: In biology, this compound is used to study the effects of anticholinergic agents on the gastrointestinal tract. It helps in understanding the mechanisms of action of similar compounds and their potential therapeutic applications .

Medicine: In medicine, this compound is used to treat conditions related to gastrointestinal spasms. Its anticholinergic properties make it effective in reducing symptoms such as cramps and discomfort .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds:

    Atropine: Another anticholinergic agent used to treat similar conditions.

    Scopolamine: Used for its anticholinergic properties in treating motion sickness and postoperative nausea.

    Ipratropium: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).

Uniqueness: MEPIPERPHENIDOL BROMIDE is unique in its specific action on the gastrointestinal tract, making it particularly effective for treating gastrointestinal spasms. Its quaternary ammonium structure also contributes to its stability and reactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32NO.BrH/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20;/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALMOSBYAPVNLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966332
Record name 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-20-7
Record name Piperidinium, 1-(3-hydroxy-5-methyl-4-phenylhexyl)-1-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepiperphenidol bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepiperphenidyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPIPERPHENIDOL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6OI36057B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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